molecular formula C12H16N2O3 B13768658 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine CAS No. 68052-19-7

1-(2-Ethoxy-4-nitrophenyl)pyrrolidine

Cat. No.: B13768658
CAS No.: 68052-19-7
M. Wt: 236.27 g/mol
InChI Key: KJWAQCRRFKAAIW-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-4-nitrophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 2-ethoxy-4-nitrophenyl group

Preparation Methods

The synthesis of 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine typically involves the reaction of 2-ethoxy-4-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(2-Ethoxy-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(2-Ethoxy-4-nitrophenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(2-Ethoxy-4-nitrophenyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(2-Methoxy-4-nitrophenyl)pyrrolidine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-(2-Nitrophenyl)pyrrolidine: Lacking the ethoxy group, this compound may have different reactivity and applications.

    Pyrrolidine derivatives: Various derivatives of pyrrolidine, such as pyrrolidinones and pyrrolizines, exhibit diverse biological activities and are used in different research and industrial applications.

Properties

CAS No.

68052-19-7

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

1-(2-ethoxy-4-nitrophenyl)pyrrolidine

InChI

InChI=1S/C12H16N2O3/c1-2-17-12-9-10(14(15)16)5-6-11(12)13-7-3-4-8-13/h5-6,9H,2-4,7-8H2,1H3

InChI Key

KJWAQCRRFKAAIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2

Origin of Product

United States

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